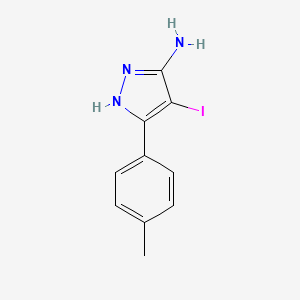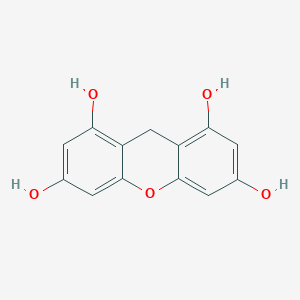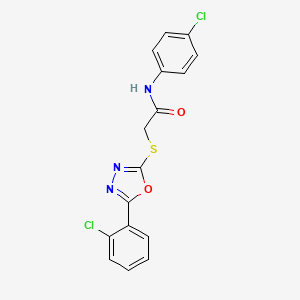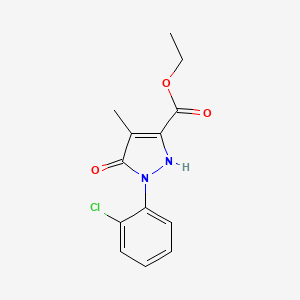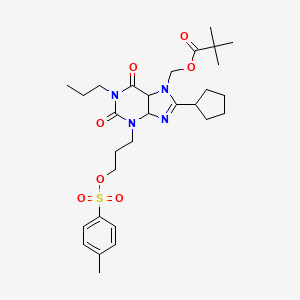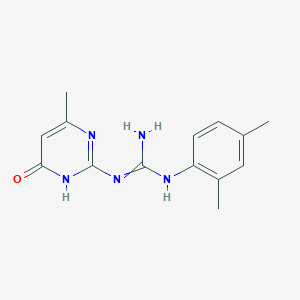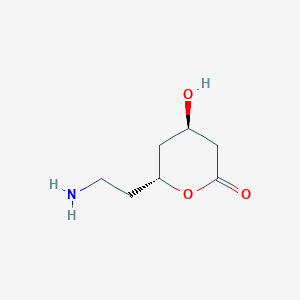
(4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one is a chemical compound with a unique structure that includes an oxane ring substituted with an aminoethyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include precursors for the oxane ring and the aminoethyl group.
Formation of the Oxane Ring: The oxane ring is formed through a series of cyclization reactions. These reactions often require specific catalysts and reaction conditions to ensure the correct stereochemistry.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced through nucleophilic substitution reactions. Common reagents for this step include ethylenediamine and related compounds.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions. Reagents such as hydrogen peroxide or osmium tetroxide are commonly used for this purpose.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, selecting appropriate solvents, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, osmium tetroxide, or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can yield primary or secondary alcohols.
Wissenschaftliche Forschungsanwendungen
(4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biochemical pathways and lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (2-aminoethoxy)carbamate: Similar in structure but with different functional groups.
4-[(tert-Butoxycarbonyl)amino]phenylboronic Acid: Contains a boronic acid group instead of an oxane ring.
Uniqueness
(4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one is unique due to its specific stereochemistry and the presence of both an aminoethyl group and a hydroxyl group on the oxane ring. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C7H13NO3 |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
(4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C7H13NO3/c8-2-1-6-3-5(9)4-7(10)11-6/h5-6,9H,1-4,8H2/t5-,6-/m1/s1 |
InChI-Schlüssel |
BRVZJVWQCGAIPE-PHDIDXHHSA-N |
Isomerische SMILES |
C1[C@H](CC(=O)O[C@@H]1CCN)O |
Kanonische SMILES |
C1C(CC(=O)OC1CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


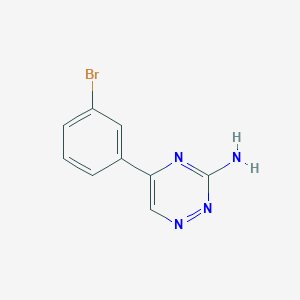

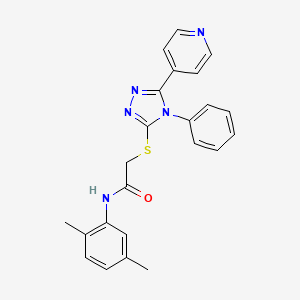
![2-bromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole](/img/structure/B11771536.png)
